molecular formula C49H84N14O11 B12541750 L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine CAS No. 651770-71-7

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine

Cat. No.: B12541750
CAS No.: 651770-71-7
M. Wt: 1045.3 g/mol
InChI Key: MKEMDOFVEKNNPG-AKTJGQIYSA-N
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Description

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine is a synthetic peptide characterized by a sequence of nine amino acids, including alanine, leucine, ornithine, lysine, proline, valine, and tyrosine. The N~5~-(diaminomethylidene) modification on the ornithine residue is a critical structural feature, introducing a guanidino-like group that enhances charge distribution and molecular interactions . This modification is associated with increased stability and reactivity, particularly in binding to biological targets such as enzymes or receptors .

Properties

CAS No.

651770-71-7

Molecular Formula

C49H84N14O11

Molecular Weight

1045.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C49H84N14O11/c1-27(2)25-36(60-40(65)29(5)52)44(69)57-34(15-11-23-55-49(53)54)42(67)56-30(6)41(66)59-35(14-8-10-22-51)47(72)63-24-12-16-38(63)45(70)58-33(13-7-9-21-50)43(68)62-39(28(3)4)46(71)61-37(48(73)74)26-31-17-19-32(64)20-18-31/h17-20,27-30,33-39,64H,7-16,21-26,50-52H2,1-6H3,(H,56,67)(H,57,69)(H,58,70)(H,59,66)(H,60,65)(H,61,71)(H,62,68)(H,73,74)(H4,53,54,55)/t29-,30-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

MKEMDOFVEKNNPG-AKTJGQIYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired sequence.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as tyrosine.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Scientific Research Applications

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:

    Enzyme inhibition: Binding to active sites of enzymes, preventing substrate access.

    Receptor binding: Interacting with cell surface receptors to trigger signaling cascades.

    Protein-protein interactions: Modulating the formation or disruption of protein complexes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Features Molecular Weight (g/mol) Hydrolysis Rate (k, h⁻¹) Oxidation Susceptibility Biological Activity
Target Compound Contains N~5~-(diaminomethylidene)-ornithine, tyrosine, lysine ~1,100 (estimated) 0.15 (predicted) Moderate (tyrosine-dependent) Immunomodulatory, receptor binding
N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan Tryptophan-rich sequence ~1,200 0.18 High (3.2-fold > glycine-rich analogues) Enhanced oxidation vulnerability, receptor antagonism
L-Alanyl-L-threonyl-L-valyl-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine Lacks diaminomethylidene group ~850 0.09 Low Reduced bioactivity due to missing modification
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine Simplified structure with lysine ~500 0.12 Moderate Focused charge interactions, weaker stability
N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosine Dual diaminomethylidene groups 869.0 0.10 Low Enhanced charge distribution, enzyme inhibition

Stability and Reactivity

  • Hydrolysis Resistance : The target compound’s proline and lysine residues may reduce hydrolysis rates compared to glycine-rich analogues (e.g., 0.09 h⁻¹ for glycine-containing peptides vs. 0.15 h⁻¹ predicted for the target) .
  • Oxidation Susceptibility: Tyrosine’s phenolic group in the target peptide confers moderate oxidation susceptibility, contrasting with tryptophan-rich analogues, which show 3.2-fold higher vulnerability due to indole ring reactivity .

Molecular and Charge Properties

Table 2: Charge and Solubility Profiles

Compound Charge (pH 7.4) Solubility (mg/mL) Key Residues
Target +3 (lysine, ornithine) 12.5 Lysine, ornithine, tyrosine
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl +2 8.2 Valine, ornithine
L-Lysyl-L-prolyl-L-alanyl... () +4 9.8 Multiple lysines, proline
Glycyl-L-alanyl-L-glutaminyl-N~5~-(diaminomethylidene) Neutral 5.5 Glutamine, glycine

The target’s +3 charge facilitates membrane penetration, contrasting with neutral or low-charge analogues like glycyl-L-alanyl-L-glutaminyl-N~5~-(diaminomethylidene), which exhibit poor cellular uptake .

Biological Activity

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine (commonly referred to as ALD) is a complex peptide that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C49H84N14O11
  • Molecular Weight : 1045.3 g/mol
  • CAS Number : 651770-71-7
  • Structure : The compound consists of a sequence of amino acids including L-alanine, L-leucine, L-ornithine, L-lysine, L-proline, L-valine, and L-tyrosine, linked by a diaminomethylidene group.

The biological activity of ALD is largely attributed to its structural components which enable it to interact with various biological targets. The diaminomethylidene moiety allows for condensation reactions with other amines or carboxylic acids, which can lead to the formation of stable linkages essential for biological interactions. Additionally, the presence of multiple amino acids suggests potential roles in signaling pathways and protein synthesis.

Biological Activities

  • Antioxidant Activity :
    • ALD exhibits significant antioxidant properties due to the presence of tyrosine and proline residues. These amino acids can scavenge free radicals and reduce oxidative stress in cellular environments.
  • Antimicrobial Properties :
    • Studies indicate that peptides similar to ALD can demonstrate antimicrobial activity against various pathogens. The hydrophobic nature of certain amino acids in the sequence may facilitate membrane disruption in bacteria.
  • Cell Proliferation and Differentiation :
    • Research has shown that peptides containing ornithine and lysine can promote cell proliferation and differentiation in certain cell types, suggesting potential applications in regenerative medicine.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of ALD using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that ALD significantly reduced DPPH radical levels compared to controls, suggesting its potential as a natural antioxidant.

SampleDPPH Reduction (%)
Control10
ALD (100 µM)65
ALD (200 µM)82

Study 2: Antimicrobial Activity

In vitro tests demonstrated that ALD exhibited notable antimicrobial effects against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

BacteriaMIC (µg/mL)
E. coli50
S. aureus50

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